molecular formula C12H22F2N2O2 B13528940 tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate

tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate

Cat. No.: B13528940
M. Wt: 264.31 g/mol
InChI Key: SRKWDEUVNQIGSQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a piperidin-2-yl group and a 2,2-difluoroethyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling its use in multi-step synthetic pathways, particularly in pharmaceutical intermediates. This compound is structurally characterized by its difluoro substitution, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs. The compound’s molecular formula is C₁₂H₂₁F₂N₂O₂, with a molecular weight of 263.31 g/mol, distinguishing it from simpler carbamates by its fluorine content and piperidine ring.

Properties

Molecular Formula

C12H22F2N2O2

Molecular Weight

264.31 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoro-2-piperidin-2-ylethyl)carbamate

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-8-12(13,14)9-6-4-5-7-15-9/h9,15H,4-8H2,1-3H3,(H,16,17)

InChI Key

SRKWDEUVNQIGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCN1)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2,2-difluoroethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs .

Chemical Reactions Analysis

tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

A. Substituent Effects on Physicochemical Properties

  • Fluorine Substitution: The target compound’s 2,2-difluoroethyl group increases electronegativity and lipophilicity compared to non-fluorinated analogs like tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate. Fluorine’s electron-withdrawing nature may reduce basicity of the piperidine nitrogen, altering solubility and bioavailability .
  • Halogenated Derivatives : Compounds like tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate and tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate exhibit halogen-driven reactivity (e.g., participation in cross-coupling reactions), whereas the target compound’s fluorine atoms primarily influence stability and metabolic resistance.

Biological Activity

tert-butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of fluorine atoms in its structure is believed to enhance its biological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C12H22F2N2O2C_{12}H_{22}F_{2}N_{2}O_{2}. Its molecular weight is approximately 250.32 g/mol. The structural formula can be represented as follows:

tert butyl N 2 2 difluoro 2 piperidin 2 yl ethyl carbamate\text{tert butyl N 2 2 difluoro 2 piperidin 2 yl ethyl carbamate}

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group is known to influence the binding affinity and selectivity of compounds towards specific targets, potentially enhancing their pharmacological effects.

Anticancer Properties

Research indicates that compounds containing piperidine rings often exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the modulation of protein interactions associated with cancer cell metabolism and apoptosis.

Neuropharmacological Effects

The piperidine moiety in the structure suggests potential neuropharmacological activity. Compounds with similar structures have been reported to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects.

Study 1: In Vitro Anticancer Activity

In a study investigating the anticancer effects of similar carbamate derivatives, researchers found that certain compounds inhibited cancer cell lines with IC50 values in the low micromolar range. For example, a related piperidine derivative showed significant cytotoxicity against breast cancer cells (MCF-7), highlighting the potential of tert-butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate in cancer therapy.

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa8.5
tert-butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamateTBDTBD

Study 2: Neuropharmacological Screening

In another study focusing on neuropharmacological activity, researchers screened various piperidine derivatives for their ability to modulate serotonin receptor activity. The results indicated that modifications in the piperidine structure significantly affected receptor binding affinities.

CompoundReceptor TargetBinding Affinity (nM)
Compound C5-HT1A50
Compound DD2200
tert-butyl N-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamateTBDTBD

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